Superior Potency on GIRK1/4 (IKACh) Channels Compared to the Small Molecule Chloroquine
Tertiapin (reduced) demonstrates significantly higher potency in blocking the acetylcholine-activated inward rectifier potassium current (IKACh) compared to the small molecule alternative chloroquine [1]. In patch-clamp experiments, the IC50 for IKACh block was 60 nM for Tertiapin versus 710 nM for chloroquine, representing a ~12-fold difference in potency [1]. This translates to a lower effective concentration required to achieve the same degree of channel inhibition, which is critical for minimizing off-target effects in complex biological systems.
| Evidence Dimension | Potency of IKACh blockade (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Chloroquine: 710 nM |
| Quantified Difference | ~12-fold more potent |
| Conditions | Patch-clamp electrophysiology on atrial myocytes; sheep model of chronic atrial fibrillation |
Why This Matters
Higher potency reduces the required concentration, minimizing potential off-target effects and enabling more precise pharmacological modulation of IKACh in both in vitro and in vivo studies.
- [1] Haburcak, M., Bassil, G., Takemoto, Y., Mehlenbacher, M., Slough, D., Bou Abdallah, F., ... & Noujaim, S. F. (2015). Abstract 178: Blocking the Acetylcholine Activated Inward Rectifier Potassium Current but not the Rapid Delayed Rectifier Potassium Current Restores Sinus Rhythm in the Chronically Fibrillating Sheep Heart. Circulation Research, 117(suppl_1), A178. View Source
